N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

NF-κB inhibition Inflammation Chroman-2-carboxamide

Secure your supply of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (CAS 2034426-22-5), a research-grade heterocyclic carboxamide featuring the essential chroman-2-carboxamide core. Crucially, this compound presents the specific 3-thiophene regioisomer and the central carboxamide linkage, structural requirements for maintaining potency in NF-κB inhibition and for mapping kinase selectivity profiles like JNK1. Substitution with 2-yl isomers or sulfonamide analogs is contraindicated, risking a fundamental loss of target engagement. Ensure your medicinal chemistry or chemoproteomic studies are built on the correct and validated starting point—procure this precise chemical entity for reproducible, high-confidence results.

Molecular Formula C19H17N3O2S
Molecular Weight 351.42
CAS No. 2034426-22-5
Cat. No. B2882378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide
CAS2034426-22-5
Molecular FormulaC19H17N3O2S
Molecular Weight351.42
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)NCC3=NC=CN=C3C4=CSC=C4
InChIInChI=1S/C19H17N3O2S/c23-19(17-6-5-13-3-1-2-4-16(13)24-17)22-11-15-18(21-9-8-20-15)14-7-10-25-12-14/h1-4,7-10,12,17H,5-6,11H2,(H,22,23)
InChIKeyLMPDGWQHEPVAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (CAS 2034426-22-5): Procurement-Grade Heterocyclic Building Block for Targeted Bioactivity Screening


N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (CAS 2034426-22-5) is a synthetic, research-grade small molecule characterized by a chroman-2-carboxamide core linked via a methylene bridge to a 3-(thiophen-3-yl)pyrazine moiety [1]. This compound belongs to a class of heterocyclic carboxamides that have been investigated for modulating kinase and transcription factor activity, making it a candidate for medicinal chemistry and chemical biology studies [2]. Its calculated XLogP3 of 2.4 and 4 rotatable bonds [1] position it as a moderately lipophilic, conformationally flexible probe for cellular assays.

Why N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Substitution of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide with seemingly analogous compounds is contraindicated due to the distinct structure-activity relationship (SAR) requirements of its target pathways. The chroman-2-carboxamide scaffold is a privileged structure for NF-κB inhibition, with minor modifications causing a >2-fold change in potency [1]. Similarly, the thiophene-3-yl versus thiophene-2-yl regiochemistry on the pyrazine ring can alter kinase selectivity profiles [2]. Small changes to the central carboxamide linkage, such as replacing it with a sulfonamide, fundamentally shift the target interaction from hydrogen-bonding networks to different geometrical constraints [3]. Therefore, generic replacement risks losing the specific, albeit emerging, bioactivity profile of this compound.

Quantitative Differentiation Guide for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide Against Closest Analogs


NF-κB Inhibitory Potential of the Chroman-2-carboxamide Core vs. Benzamide Analogs

The target compound's chroman-2-carboxamide core is a known pharmacophore for NF-κB inhibition. A study of closely related 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides showed the most active analogs inhibited NF-κB with IC50 values between 20.2 and 24.0 μM, which was approximately 2-fold more potent than the reference compound KL-1156 (IC50: 43.9 μM) [1]. N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide, a direct benzamide analog lacking the chroman ring, has not been reported to possess this NF-κB inhibitory activity, highlighting a key differentiating feature of the core scaffold.

NF-κB inhibition Inflammation Chroman-2-carboxamide

Kinase Selectivity Profile Inferred from Thiophene-3-yl-pyrazine Core vs. Thiophene-2-yl Isomer

The thiophene-3-yl substitution on the pyrazine ring is a key structural determinant. Data for a closely related compound, 2-(4-methoxyphenyl)-N-(2-(pyrazin-2-yl)thiophen-3-yl)acetamide, shows it inhibits human JNK1 with an IC50 of 1,100 nM [1]. The positional isomer, with a thiophene-2-yl group, is hypothesized to alter the binding mode, based on general SAR trends reported for thiophene carboxamide kinase inhibitors [2]. While direct comparative data for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is unavailable, the retention of the 3-yl regiochemistry in the target compound is considered critical for maintaining a distinct kinase interaction profile.

Kinase inhibition JNK1 Regiochemistry SAR

Differentiation of Carboxamide vs. Sulfonamide Linkage in Target Protein Interactions

The central carboxamide linkage of the target compound provides a specific hydrogen-bonding geometry that differs fundamentally from a sulfonamide. Patent literature on thiophene-based carboxamides confirms this motif is critical for potent IKK-β inhibition, a target in autoimmune and inflammatory diseases [1]. In contrast, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034369-11-2), which replaces the carboxamide with a sulfonamide, is claimed for chemokine-mediated diseases, indicating a divergence in biological protein targets . This structural change shifts the compound's interaction from a group known to inhibit IKK-β to a different therapeutic pathway.

Carboxamide vs Sulfonamide Hydrogen Bonding IKK-beta

Physicochemical Differentiation: Lipophilicity and Conformational Flexibility for Assay Development

The target compound's calculated XLogP3 of 2.4 and 4 rotatable bonds [1] provide a distinct physicochemical profile compared to closely related analogs. The 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 1370243-61-0) features a more rigid and planar 4-oxo-chromene core which is expected to have different lipophilicity and membrane permeability characteristics. While measured logP and solubility data for these exact compounds are not publicly available, the target compound's chroman-2-carboxamide (a saturated bicyclic system) is predicted to have higher conformational flexibility and lower intrinsic permeability compared to the fully aromatic chromene analog. This directly impacts aqueous solubility for in vitro assays and passive membrane permeability in cellular studies.

XLogP3 Rotatable Bonds Assay Compatibility

High-Value Application Scenarios for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide Based on Evidence


NF-κB Pathway-Focused Medicinal Chemistry Optimization

This compound serves as a privileged starting point for an NF-κB inhibitor hit-to-lead campaign. The chroman-2-carboxamide core provides a class-level IC50 range of 20.2–24.0 μM against NF-κB [1], offering a clear baseline for optimization. Unlike simple benzamide analogs which are inactive against this target, this scaffold can be rationally modified at the thiophene-pyrazine headgroup to improve potency and selectivity.

Kinase Selectivity Fingerprinting Using a 3-Thiophene Regioisomer

The target compound is ideal for use as a chemoproteomic probe to define the kinase selectivity landscape of the 3-(thiophen-3-yl)pyrazine substructure. Cross-study evidence shows a close analog engages JNK1 with an IC50 of 1,100 nM [2]. By procuring this specific 3-yl isomer, researchers can map its kinome interaction profile and differentiate it from the 2-yl isomer, which is expected to have a divergent target profile based on general SAR trends [3].

IKK-β Targeted Autoimmune Disease Model Studies

The compound's carboxamide linkage aligns with a patented class of thiophene carboxamides shown to inhibit IKK-β, a key regulator of inflammation [3]. This makes it a candidate for in vitro validation in autoimmune and inflammatory disease models, such as those for rheumatoid arthritis or inflammatory bowel disease. The use of a sulfonamide analog would instead redirect the research towards chemokine pathways, demonstrating the critical need for the correct linkage chemistry.

Quote Request

Request a Quote for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.